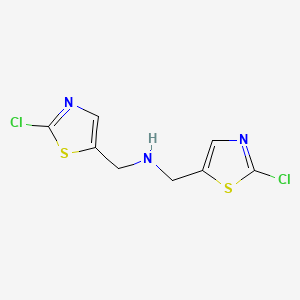
Bis((2-chlorothiazol-5-yl)methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis((2-chlorothiazol-5-yl)methyl)amine typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with ammonia . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The crude product is often recrystallized from ethyl acetate to obtain pure crystals suitable for further analysis .
Industrial Production Methods: In industrial settings, the production of this compound involves a special precipitation process. This process includes separating off any ammonia present in the reaction mixture, followed by the addition of water and an inorganic acid (such as hydrochloric acid) to precipitate the desired product . This method allows for the efficient isolation of this compound or its salts.
Chemical Reactions Analysis
Types of Reactions: Bis((2-chlorothiazol-5-yl)methyl)amine undergoes various chemical reactions, including substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid and other inorganic acids . The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions include the hydrochloride salts of the compound .
Scientific Research Applications
Bis((2-chlorothiazol-5-yl)methyl)amine is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals . It serves as a reference standard for pharmaceutical testing and is used in the synthesis of various biologically active thiazole derivatives . Additionally, it has applications in the development of pest control agents .
Mechanism of Action
The mechanism of action of Bis((2-chlorothiazol-5-yl)methyl)amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in van der Waals forces, which stabilize its crystal packing . This interaction is crucial for its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds:
- 2-Amino-5-chlorothiazole
- (E)-N-(1-((2-chlorothiazol-5-yl)methyl)pyridin-2(1H)-ylidene)-2,2,2-trifluoroacetamide
Uniqueness: Bis((2-chlorothiazol-5-yl)methyl)amine is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form stable crystal structures through van der Waals forces sets it apart from similar compounds .
Properties
Molecular Formula |
C8H7Cl2N3S2 |
|---|---|
Molecular Weight |
280.2 g/mol |
IUPAC Name |
1-(2-chloro-1,3-thiazol-5-yl)-N-[(2-chloro-1,3-thiazol-5-yl)methyl]methanamine |
InChI |
InChI=1S/C8H7Cl2N3S2/c9-7-12-3-5(14-7)1-11-2-6-4-13-8(10)15-6/h3-4,11H,1-2H2 |
InChI Key |
DZSJRCAMHMQAOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Cl)CNCC2=CN=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















